7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N6O/c1-10-15(17(27)22-12-5-3-2-4-6-12)16(26-18(21-10)23-24-25-26)11-7-8-13(19)14(20)9-11/h2-9,16H,1H3,(H,22,27)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPBPKDRXPMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Observed Effects
- Electron-Withdrawing vs.
- Carboxamide vs. Ester/Carbonitrile : The N-phenyl carboxamide at position 6 improves hydrogen-bonding capacity relative to ethoxycarbonyl () or nitrile (), which may enhance receptor affinity .
Physicochemical and Spectral Properties
- Crystallography : The tetrazolo[1,5-a]pyrimidine core adopts a flattened envelope conformation, as seen in X-ray data for the 4-bromophenyl analogue (). The dihedral angle between the pyrimidine and aryl rings (~89.5°) indicates near-perpendicular orientation, stabilizing crystal packing via N–H⋯N hydrogen bonds .
- Spectroscopy : The N-phenyl carboxamide in the target compound would show characteristic IR stretches at ~1670 cm⁻¹ (C=O) and NMR signals near δ 10.2 ppm (NH), aligning with data in .
Structure-Activity Relationships (SAR)
Aryl Substitutions: 3,4-Dichlorophenyl enhances bioactivity over monochlorinated or brominated analogues due to increased lipophilicity and electronic effects . 4-Morpholinophenyl () introduces solubility but may reduce membrane penetration .
Tetrazole vs. Triazole :
- Tetrazolo[1,5-a]pyrimidines () show broader enzyme inhibition (e.g., elastase, sodium channels) than triazolo derivatives (), likely due to enhanced π-stacking .
Q & A
Q. What are the common synthetic routes for preparing 7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide?
The synthesis typically involves multi-component reactions starting with precursors like 3,4-dichlorobenzaldehyde, 5-aminotetrazole, and methyl acetoacetate. Key steps include:
- Cyclocondensation : Formation of the pyrimidine ring via a one-pot reaction under reflux in ethanol or DMF, often catalyzed by APTS (3-aminopropyltriethoxysilane) .
- Functionalization : Introducing the N-phenylcarboxamide group via nucleophilic substitution or coupling reactions.
- Optimization : Adjusting reaction time (8–12 hours) and temperature (80–120°C) to maximize yield (reported 60–75% in analogous compounds) .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- Spectroscopy : , , and IR to confirm functional groups (e.g., tetrazole ring at ~1,500 cm) and substitution patterns .
- X-ray crystallography : Resolves bond angles (e.g., C-N-C angles ~120° in the pyrimidine ring) and packing motifs, critical for understanding reactivity and bioactivity .
- Mass spectrometry : Validates molecular weight (e.g., [M+H] peaks matching theoretical values) .
Q. What preliminary biological assays are used to evaluate its activity?
- Antioxidant assays : DPPH radical scavenging (IC values compared to ascorbic acid) .
- Enzyme inhibition : Testing against cyclooxygenase (COX-2) or kinases via spectrophotometric methods (e.g., absorbance at 450 nm for ATP competition) .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2 or HEK293) to establish preliminary safety profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Catalyst screening : APTS or triethylamine improves cyclization efficiency by stabilizing transition states .
- By-product analysis : HPLC or GC-MS identifies side products (e.g., dimerization artifacts), guiding temperature adjustments (e.g., lowering to 60°C to suppress decomposition) .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2 active site) using ligand-receptor docking scores (ΔG < -8 kcal/mol suggests strong affinity) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD (<2 Å indicates stable binding) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using descriptors like Hammett constants .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Control variables such as cell line passage number, serum concentration, and incubation time to reduce variability .
- Structural analogs : Compare activity of derivatives (e.g., replacing 3,4-dichlorophenyl with 4-bromophenyl) to isolate substituent effects .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental noise .
Q. What strategies validate the compound’s mechanism of action in vitro?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to quantify displacement in kinase targets .
- Western blotting : Measure downstream protein phosphorylation (e.g., p38 MAPK) after treatment .
- CRISPR knockouts : Eliminate putative targets (e.g., COX-2) in cell lines to confirm loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
